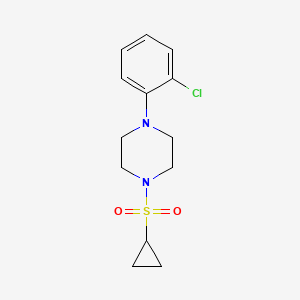

1-(2-chlorophenyl)-4-(cyclopropanesulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-4-cyclopropylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2S/c14-12-3-1-2-4-13(12)15-7-9-16(10-8-15)19(17,18)11-5-6-11/h1-4,11H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKABLKHFURWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-4-(cyclopropanesulfonyl)piperazine typically involves the reaction of 1-(2-chlorophenyl)piperazine with cyclopropanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(2-chlorophenyl)-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the chlorophenyl ring, using reagents such as alkyl halides or amines. These reactions can lead to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted piperazine derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-4-(cyclopropanesulfonyl)piperazine has several scientific research applications, including:

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used to study the effects of piperazine derivatives on various biological systems. It may also serve as a ligand in receptor binding studies.

Medicine: Piperazine derivatives, including this compound, have shown potential in the development of pharmaceuticals for treating conditions such as depression, anxiety, and schizophrenia. Their ability to interact with neurotransmitter receptors makes them valuable in psychopharmacology.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include receptor agonism or antagonism, enzyme inhibition, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Piperazine Derivatives

Substituent Effects on Aromatic Rings

The position and nature of substituents on the aryl group significantly impact biological activity. For instance:

- 2-Chlorophenyl vs. 2-Methoxyphenyl : Methoxy groups enhance electron density, improving affinity for serotonin (5-HT1A) and dopamine receptors . Chlorine’s electronegativity may favor hydrophobic interactions in specific targets.

- Halogenated vs. Trifluoromethyl : The CF3 group in 1-(3-trifluoromethylphenyl)piperazine increases metabolic stability and receptor selectivity (e.g., dopamine transporter (DAT) inhibition) compared to halogens .

Sulfonyl and Carbonyl Modifications

The N4 substituent’s electronic and steric properties influence target engagement:

- Benzamido vs. Sulfonyl : Benzamido derivatives (e.g., compound 9 in ) show potent protease inhibition, likely due to hydrogen bonding with catalytic residues.

Pharmacokinetic and Physicochemical Properties

Piperazine derivatives with hydrophilic substituents (e.g., hydroxyethyl) exhibit improved solubility but reduced blood-brain barrier (BBB) penetration. For example:

- 1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine : High water solubility (miscible with H2O) but negligible CNS activity due to polar groups .

Enzyme Inhibition

- Protease Inhibition : Compound 9 (1-[(2S,3S)-epoxysuccinyl-L-leucyl]-4-(2-chlorophenyl)piperazine) inhibits mu-calpain and cathepsin B (IC50 = 10 nM), highlighting the role of chlorophenyl in stabilizing enzyme-inhibitor interactions .

- Dopamine Transporter (DAT) Binding: Trifluoromethyl-substituted analogs (e.g., 3b in ) show nanomolar DAT affinity (IC50 = 8.2 nM), outperforming chlorophenyl derivatives in selectivity over serotonin transporters (SERT) .

Anticancer Activity

Receptor Modulation

- 5-HT1A Serotonin Receptors: 1-(2-Methoxyphenyl)piperazines exhibit subnanomolar affinity (Ki = 0.6 nM), attributed to methoxy’s electron-donating effects aligning with receptor pharmacophores .

Biological Activity

1-(2-Chlorophenyl)-4-(cyclopropanesulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-(2-chlorophenyl)-4-(cyclopropanesulfonyl)piperazine typically involves several steps, including the formation of the piperazine ring and the introduction of the chlorophenyl and cyclopropanesulfonyl groups. The compound can be synthesized starting from commercially available piperazine derivatives and appropriate chlorinated aromatic compounds.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including those with chlorophenyl substitutions, exhibit significant antimicrobial properties. In a study evaluating various piperazine derivatives, it was found that compounds similar to 1-(2-chlorophenyl)-4-(cyclopropanesulfonyl)piperazine demonstrated antimicrobial activity comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

In vitro studies have shown that piperazine derivatives can possess anticancer properties. For instance, compounds with similar structural features were evaluated for their cytotoxic effects against cancer cell lines using the MTT assay. Some derivatives exhibited promising results, indicating potential for development as anticancer agents .

The biological activity of 1-(2-chlorophenyl)-4-(cyclopropanesulfonyl)piperazine is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in microbial resistance and cancer proliferation. The presence of the chlorophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Case Study 1: Antimicrobial Evaluation

A series of piperazine derivatives were synthesized and evaluated for antimicrobial activity against various pathogens. The results indicated that compounds with a similar structure to 1-(2-chlorophenyl)-4-(cyclopropanesulfonyl)piperazine displayed significant inhibition zones against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Assessment

In a comparative study of piperazine derivatives against human cancer cell lines, one derivative showed IC50 values indicating effective cytotoxicity. This suggests that structural modifications can lead to enhanced anticancer efficacy .

Comparative Analysis

The following table summarizes the biological activities of selected piperazine derivatives compared to 1-(2-chlorophenyl)-4-(cyclopropanesulfonyl)piperazine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.